molecular formula C13H15N3O3 B12540066 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide CAS No. 799841-57-9

2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide

Cat. No.: B12540066
CAS No.: 799841-57-9
M. Wt: 261.28 g/mol
InChI Key: MMBIRLSYIPVYPY-UHFFFAOYSA-N
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Description

2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperidine ring substituted with a nitrophenyl group and an acetamide moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then converted to the final product by the addition of acetic anhydride . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide
  • N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine

Uniqueness

2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide is unique due to its specific substitution pattern and the presence of both nitrophenyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

799841-57-9

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetamide

InChI

InChI=1S/C13H15N3O3/c14-13(17)9-10-5-7-15(8-6-10)11-1-3-12(4-2-11)16(18)19/h1-4,9H,5-8H2,(H2,14,17)

InChI Key

MMBIRLSYIPVYPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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